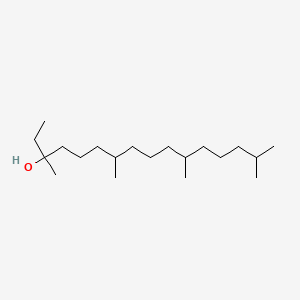
3,7,11,15-Tetramethylhexadecan-3-ol
Overview
Description
3,7,11,15-Tetramethylhexadecan-3-ol is a useful research compound. Its molecular formula is C20H42O and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Applications
Role in Microbial Metabolism:
Dihydrophytol serves as a substrate for various microbial communities. It is involved in the biodegradation processes of phytol and related compounds. Studies have shown that specific bacterial strains can metabolize dihydrophytol through different pathways, leading to the production of various metabolites such as 6,10,14-trimethylpentadecan-2-one and (E)-phytenic acid .
Case Study:
A study focused on the biodegradation of (E)-phytol by bacterial communities isolated from marine sediments demonstrated that these bacteria could efficiently metabolize dihydrophytol under both aerobic and anaerobic conditions. The research highlighted the transient production of (E)-phytenal as a key intermediate in the degradation pathway .
Environmental Applications
Biodegradation Studies:
The compound has been studied for its role in environmental bioremediation. Its biodegradability by microbial communities makes it a candidate for cleaning up environments contaminated with phytol or similar compounds.
Table 1: Biodegradation Pathways of Dihydrophytol
| Pathway | Intermediate Compounds | Final Products |
|---|---|---|
| Aerobic | (E)-phytenal | 6,10,14-trimethylpentadecan-2-one |
| Anaerobic | 4,8,12-trimethyltridecan-1-ol | 4,8,12-trimethyltridecanoic acid |
Industrial Applications
Use in Synthesis:
Dihydrophytol is utilized in the synthesis of various chemical compounds due to its branched structure. It serves as a precursor for producing surfactants and emulsifiers used in cosmetics and personal care products.
Product Specifications:
The compound is commercially available with a purity greater than 95% . Its physical state at room temperature is a clear liquid.
Nutritional Applications
Potential Health Benefits:
Research has indicated that dihydrophytol may have potential health benefits due to its antioxidant properties. It can be found in certain dietary supplements aimed at promoting health through natural compounds.
Future Research Directions
Ongoing research aims to explore further applications of dihydrophytol in pharmaceuticals and nutraceuticals. Investigating its role in metabolic pathways could lead to enhanced understanding and utilization in therapeutic contexts.
Properties
CAS No. |
85761-30-4 |
|---|---|
Molecular Formula |
C20H42O |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
3,7,11,15-tetramethylhexadecan-3-ol |
InChI |
InChI=1S/C20H42O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h17-19,21H,7-16H2,1-6H3 |
InChI Key |
CVPIIXFZNPKANT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













